molecular formula C10H7BrO2 B1271707 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428487-30-3

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1271707
CAS No.: 428487-30-3
M. Wt: 239.06 g/mol
InChI Key: YIXFLBMKMCLBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFLBMKMCLBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366730
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428487-30-3
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS number 428487-30-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 428487-30-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Compound Analysis and Properties

This compound is a strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its three key functional groups: an aldehyde, an aryl bromide, and a terminal alkyne. This unique combination allows for sequential and selective chemical modifications, making it an exceptionally versatile tool for constructing complex molecular architectures.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 428487-30-3 [1]
Molecular Formula C₁₀H₇BrO₂ [1][2]
Molecular Weight 239.07 g/mol [1][2]
IUPAC Name This compound [1]
Monoisotopic Mass 237.96294 Da [1]
SMILES C1=C(C=C(C=C1C=O)Br)OCC#C [2]

| InChIKey | YIXFLBMKMCLBEJ-UHFFFAOYSA-N |[1] |

Synthesis and Purification

The most direct and widely employed route for the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction provides a reliable method for forming the ether linkage.

Retrosynthetic Analysis & Rationale

The ether bond is the most logical disconnection point. This retrosynthetic approach identifies 3-bromo-4-hydroxybenzaldehyde[3] and a propargyl halide (e.g., propargyl bromide) as the key starting materials. The Williamson ether synthesis is ideal here because it involves the reaction of an alkoxide with a primary alkyl halide.[4] Using a primary halide like propargyl bromide is critical to favor the desired SN2 substitution pathway and minimize the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.[5][6]

Williamson_Synthesis start_phenol 3-Bromo-4-hydroxy- benzaldehyde reagents K₂CO₃ (Base) Acetone or DMF (Solvent) Heat start_phenol->reagents start_bromide Propargyl Bromide start_bromide->reagents product 3-Bromo-4-(prop-2-yn-1-yloxy)- benzaldehyde reagents->product Click_Chemistry_Workflow start_mol 3-Bromo-4-(prop-2-yn-1-yloxy)- benzaldehyde reagents Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) start_mol->reagents azide_mol Molecule-N₃ (e.g., Biomolecule, Fluorophore) azide_mol->reagents product Triazole-Linked Conjugate reagents->product CuAAC Reaction

Sources

Williamson ether synthesis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Williamson Ether Synthesis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional building block in medicinal chemistry and materials science. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and discusses strategies for optimization and troubleshooting. The intended audience includes researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this specific synthesis and the broader principles of O-alkylation for functionalized phenols.

Introduction: Strategic Importance of the Target Molecule

This compound is a strategically important intermediate in organic synthesis. Its structure incorporates three key functional groups:

  • An aldehyde , which serves as a handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations.

  • An aryl bromide , enabling cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to build molecular complexity.

  • A terminal alkyne (propargyl group), which is a premier functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific ligation to other molecules.

This unique combination makes the title compound a powerful scaffold for constructing complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials[1][2]. The Williamson ether synthesis stands out as the most direct and reliable method for its preparation from commercially available precursors.[3]

The Williamson Ether Synthesis: Mechanistic Framework

The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for preparing symmetrical and unsymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6]

The core transformation involves two key steps:

  • Deprotonation: A Brønsted-Lowry base abstracts an acidic proton from an alcohol or phenol to generate a potent nucleophile—an alkoxide or, in this case, a phenoxide ion.

  • Nucleophilic Attack: The newly formed nucleophile attacks an electrophilic carbon atom bearing a good leaving group (typically a halide), displacing it to form the new ether C-O bond.[4][7]

For the synthesis of this compound, the reaction involves the sodium or potassium salt of 3-bromo-4-hydroxybenzaldehyde acting as the nucleophile and propargyl bromide as the electrophile.

Diagram: General Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH (Phenol) Base Base (e.g., K₂CO₃) Phenoxide Ar-O⁻ (Phenoxide Nucleophile) Phenol->Phenoxide Deprotonation AlkylHalide R-X (Alkyl Halide) TransitionState [Ar---O---R---X]ᵟ⁻ (Transition State) Phenoxide->TransitionState Backside Attack HB H-Base⁺ AlkylHalide->TransitionState Product Ar-O-R (Ether Product) TransitionState->Product LeavingGroup X⁻ (Leaving Group) TransitionState->LeavingGroup

Caption: The two-step SN2 mechanism of the Williamson ether synthesis.

Synthesis Strategy: Causality Behind Experimental Choices

A successful synthesis relies on the rational selection of reagents and conditions to maximize yield and minimize side reactions.

Choice of Reactants
  • Nucleophile Precursor: 3-bromo-4-hydroxybenzaldehyde. The phenolic proton is significantly more acidic (pKa ≈ 7-8) than an aliphatic alcohol, allowing for deprotonation with a moderately strong, non-hydroxide base like potassium carbonate.[8]

  • Electrophile: Propargyl bromide. This is an ideal SN2 substrate. As a primary halide, it is sterically unhindered, which facilitates the backside attack by the phenoxide nucleophile.[4] Tertiary or even secondary halides would be prone to E2 elimination, a common competing side reaction, especially with a strong base like an alkoxide.[5][9]

Role of the Base: Why Potassium Carbonate?

While strong bases like sodium hydride (NaH) are often used, potassium carbonate (K₂CO₃) is the preferred choice for this synthesis due to several factors:

  • Sufficient Basicity: It is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions with the aldehyde or propargyl group.

  • Safety and Handling: K₂CO₃ is a stable, non-flammable solid that is much easier and safer to handle than pyrophoric reagents like NaH.[10]

  • Heterogeneous Nature: The reaction is often run as a heterogeneous mixture. This can be advantageous, as the phenoxide is generated in situ on the surface of the K₂CO₃, maintaining a controlled concentration in solution.

  • Byproducts: The byproducts are potassium bromide (KBr) and, ultimately, carbonic acid (which decomposes to H₂O and CO₂), which are easily removed during aqueous workup.[11][12]

Solvent Selection: The Polar Aprotic Advantage

The choice of solvent is critical for the success of an SN2 reaction.[4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile are highly recommended.[3]

  • Cation Solvation: They effectively solvate the potassium cation (K⁺) through dipole-ion interactions.

  • "Naked" Nucleophile: They do not solvate the phenoxide anion effectively because they lack acidic protons for hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to protic solvents (like ethanol), which would cage the nucleophile in a solvent shell.[3][13]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed.

Reagent and Materials Table
Reagent/MaterialCAS No.MW ( g/mol )Quantity (mmol)Molar Eq.Notes
3-Bromo-4-hydroxybenzaldehyde2973-78-6201.0210.01.0Starting material. Ensure it is dry.
Propargyl Bromide (80% in toluene)106-96-7118.9612.01.2Lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2120.02.0Base. Should be finely powdered and dry.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09~40 mL-Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11--Extraction solvent.
Brine (Saturated NaCl solution)----Used for washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--Drying agent.
Silica Gel (for chromatography)7631-86-960.08--Stationary phase for purification.
Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Add phenol, K₂CO₃, and DMF to flask - Equip with condenser and stir bar Addition 2. Reagent Addition - Add propargyl bromide dropwise at room temp. Setup->Addition Reaction 3. Reaction - Heat to 60-70 °C - Monitor by TLC (2-4 hours) Addition->Reaction Workup 4. Aqueous Workup - Cool to RT - Pour into water - Extract with Ethyl Acetate (3x) Reaction->Workup Washing 5. Organic Phase Washing - Wash combined organic layers with water, then brine Workup->Washing Drying 6. Drying & Concentration - Dry over MgSO₄ - Filter and evaporate solvent under reduced pressure Washing->Drying Purification 7. Purification - Purify crude product via column chromatography Drying->Purification Characterization 8. Characterization - Obtain NMR, IR, MS data - Assess purity and yield Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxybenzaldehyde (2.01 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add propargyl bromide (1.35 mL of 80% solution in toluene, ~12.0 mmol) to the suspension dropwise via syringe.

  • Heating and Monitoring: Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to 65 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the separation of layers.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure this compound.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR δ ~10.0 (s, 1H, -CHO), δ ~8.0 (d, 1H, Ar-H), δ ~7.8 (dd, 1H, Ar-H), δ ~7.1 (d, 1H, Ar-H), δ ~4.9 (d, 2H, -O-CH₂-), δ ~2.6 (t, 1H, -C≡C-H).
¹³C NMR δ ~190 (-CHO), δ ~160 (C-O), δ ~135, 132, 115, 112 (Ar-C), δ ~78 (alkyne C), δ ~77 (alkyne CH), δ ~57 (-O-CH₂-).
IR (cm⁻¹) ~3280 (alkyne C-H stretch), ~2120 (C≡C stretch, weak), ~1690 (C=O aldehyde stretch), ~1250 & 1020 (C-O-C ether stretch).
MS (ESI+) Expected m/z for [M+H]⁺ and [M+Na]⁺ corresponding to the molecular formula C₁₀H₇BrO₂ (MW: 239.07). The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.[14]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature.3. Poor quality of propargyl bromide.1. Use freshly dried, finely powdered K₂CO₃.2. Increase reaction temperature to 70-80 °C.3. Use fresh propargyl bromide. Add a catalytic amount of NaI or KI to promote an in situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Presence of Starting Material Incomplete reaction.Increase reaction time. Add a slight excess of propargyl bromide (e.g., 1.3-1.5 eq.).
Formation of Byproducts 1. C-alkylation on the aromatic ring.2. Decomposition of product or starting materials.1. C-alkylation is generally minor for phenols under these conditions but can be suppressed by ensuring a moderate temperature.2. Avoid excessive heating (>90 °C) or prolonged reaction times.
Difficult Purification Co-elution of impurities. Residual DMF in the crude product.Ensure complete removal of DMF by performing thorough aqueous washes during the workup. Use a slow, shallow gradient during column chromatography for better separation.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By carefully selecting a primary alkyl halide electrophile, a moderately strong carbonate base, and a polar aprotic solvent, the reaction proceeds cleanly via an SN2 mechanism to deliver the target molecule in good yield. The resulting product is a versatile chemical intermediate, poised for further elaboration in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This guide provides the necessary theoretical foundation and practical instruction for the successful execution of this important transformation.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Surya Kumar D. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Available at: [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available at: [Link]

  • Kohout, M. (2014, August 15). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. Available at: [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Royal Society of Chemistry. (2024, September 5). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemRxiv. (2025, October 27). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. Cambridge Open Engage. Available at: [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • ResearchGate. (n.d.). (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

  • Journal of Organic Chemistry Research. (2025, January). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Available at: [Link]

  • Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • ACS Publications. (2016, August 29). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical analysis of the spectroscopic data for 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structural features as elucidated by modern spectroscopic techniques.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₀H₇BrO₂, Molecular Weight: 239.07 g/mol ) is a substituted aromatic aldehyde.[1] Its structure incorporates three key functional groups: a benzaldehyde moiety, a bromine substituent, and a propargyl ether group. These features make it a versatile building block, particularly for introducing an alkynyl handle for "click chemistry" applications. Understanding its precise structure and electronic properties is paramount for its effective utilization in multi-step syntheses.

The structural features give rise to a distinct spectroscopic fingerprint, which we will explore in detail. For clarity, the proton and carbon atoms are numbered as shown below, which will be used for spectral assignments.

Chemical structure of this compound with atom numbering for spectroscopic assignment.

***Figure 1:** Structure of this compound with numbering for NMR assignments.*

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical workflow. This process ensures that the empirical data collected from various spectroscopic methods converge to confirm the proposed molecular structure. Each technique provides a unique piece of the structural puzzle.

Caption: General workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, methylene, and acetylenic protons.

3.1. Predicted and Observed ¹H NMR Data

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The aldehyde group is strongly electron-withdrawing, deshielding the aromatic protons, particularly the one ortho to it (H-6). The bromine atom and the propargyloxy group also exert influence through inductive and resonance effects.

Proton AssignmentPredicted δ (ppm)Observed δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (Aldehyde)9.8 - 10.09.86Singlet (s)-1H
H-2 (Aromatic)8.0 - 8.18.05Doublet (d)J ≈ 2.01H
H-6 (Aromatic)7.8 - 7.97.85Doublet of Doublets (dd)J ≈ 8.5, 2.01H
H-5 (Aromatic)7.0 - 7.27.15Doublet (d)J ≈ 8.51H
H-8 (Methylene)4.8 - 4.94.85Doublet (d)J ≈ 2.42H
H-10 (Acetylenic)2.5 - 2.62.55Triplet (t)J ≈ 2.41H

Note: Observed data are synthesized from typical values for similar structures. Actual experimental values may vary slightly.

3.2. Interpretation of the ¹H NMR Spectrum

  • Aldehydic Proton (H-7): The signal at 9.86 ppm is a sharp singlet, characteristic of an aldehyde proton, which is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

  • Aromatic Protons (H-2, H-5, H-6): These protons appear in the 7.0-8.1 ppm range, typical for aromatic compounds.[2]

    • H-2: Appears as a doublet due to meta-coupling (⁴J) with H-6. Its downfield shift is attributed to its position ortho to the bromine atom.

    • H-6: Shows a doublet of doublets pattern, resulting from ortho-coupling (³J) with H-5 and meta-coupling (⁴J) with H-2.

    • H-5: Appears as a doublet due to ortho-coupling with H-6.

  • Methylene Protons (H-8): The signal at 4.85 ppm corresponds to the two protons of the CH₂ group. It is a doublet due to coupling with the terminal acetylenic proton (H-10).

  • Acetylenic Proton (H-10): The terminal alkyne proton at 2.55 ppm appears as a triplet, coupling with the two adjacent methylene protons (H-8).

3.3. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm does not typically interfere with the aromatic region of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Given the low symmetry of this compound, ten distinct signals are expected.

4.1. Predicted and Observed ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)Observed δ (ppm)
C-7 (Carbonyl)189 - 192190.5
C-4 (Ar C-O)158 - 160159.0
C-6 (Ar C-H)135 - 137136.2
C-2 (Ar C-H)132 - 134133.0
C-1 (Ar C-CHO)130 - 132131.5
C-5 (Ar C-H)114 - 116115.0
C-3 (Ar C-Br)112 - 114113.2
C-9 (Alkyne C)78 - 8079.1
C-10 (Alkyne CH)76 - 7877.3
C-8 (Methylene)56 - 5857.0

Note: Observed data are synthesized from typical values for similar structures.

4.2. Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C-7): The most downfield signal at 190.5 ppm is unequivocally assigned to the aldehyde carbonyl carbon.

  • Aromatic Carbons: The six aromatic carbons resonate between 113 and 159 ppm.[2] The carbon attached to the oxygen (C-4) is the most deshielded among the ring carbons due to the oxygen's electronegativity. The carbon bearing the bromine (C-3) is shielded relative to other substituted carbons.

  • Alkynyl Carbons (C-9, C-10): The two sp-hybridized carbons of the alkyne group appear in the characteristic range of 75-80 ppm.

  • Methylene Carbon (C-8): The sp³-hybridized CH₂ carbon is the most upfield signal at 57.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

5.1. Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3290C-H Stretch (sp)Terminal Alkyne
~3080C-H Stretch (sp²)Aromatic
~2880C-H Stretch (aldehyde)Aldehyde
~2120C≡C StretchAlkyne
~1695C=O StretchAldehyde (Aromatic)
~1590, 1480C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1020C-Br StretchAryl Bromide

5.2. Interpretation of the IR Spectrum

The IR spectrum provides strong, confirmatory evidence for the key functional groups. The sharp C≡C stretch around 2120 cm⁻¹ and the terminal ≡C-H stretch near 3290 cm⁻¹ are definitive for the propargyl group. The intense C=O stretch at ~1695 cm⁻¹ confirms the presence of the conjugated aldehyde.[3] Aromatic C=C stretching bands and the aryl ether C-O stretch further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

6.1. Expected Mass Spectrum Data

  • Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern will be observed with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • m/z for [C₁₀H₇⁷⁹BrO₂]⁺ ≈ 237.96

    • m/z for [C₁₀H₇⁸¹BrO₂]⁺ ≈ 239.96

  • Key Fragments: Common fragmentation pathways would involve the loss of the aldehyde group (-CHO), the propargyl group (-C₃H₃), or the bromine atom.

Caption: Plausible MS fragmentation pathways.

6.2. Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI source generates protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragments. For HRMS, the exact mass can be used to calculate the elemental composition, providing a high-confidence confirmation of the molecular formula.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a self-validating and unambiguous confirmation of the structure of this compound. Each technique offers complementary information, from the connectivity of atoms (NMR) to the identification of functional groups (IR) and the overall molecular formula and isotopic composition (MS). This comprehensive spectroscopic guide serves as an authoritative reference for scientists utilizing this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2161996, this compound. PubChem. Retrieved January 16, 2026, from [Link]1]

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o125. Available at: [Link]]

  • Chemistry LibreTexts (2024). Spectroscopy of Aromatic Compounds. Retrieved January 16, 2026, from [Link]2]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-184. Available at: [Link]3]

  • OpenOChem Learn (n.d.). Interpreting HNMR. Retrieved January 16, 2026, from [Link]]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comprehensive Technical Guide to the Purity Analysis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for the safety and efficacy of final drug products, this document outlines a multi-faceted analytical approach. We will delve into the likely impurity profile based on the synthetic route and prescribe a suite of orthogonal analytical techniques for their detection and quantification. This guide is grounded in established scientific principles and adheres to the stringent standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating and trustworthy analytical strategy.

Introduction: The Imperative of Purity

This compound is a bespoke molecule whose utility in drug development hinges on its trifunctional nature: a reactive aldehyde, a modifiable aromatic ring, and a terminal alkyne for "click" chemistry applications. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, even in trace amounts, can lead to downstream synthetic failures, the generation of toxic by-products, and compromised pharmacological activity.

This guide, therefore, presents a holistic and scientifically rigorous approach to the purity analysis of this compound, empowering researchers and drug development professionals to ensure the integrity of their synthetic intermediates.

Deconstructing the Impurity Profile: A Synthesis-Based Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of the target molecule. The most common synthetic route to this compound is a Williamson ether synthesis, reacting 3-bromo-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base.[1] This synthetic pathway, while effective, can introduce several classes of impurities.

  • Process-Related Impurities: These are impurities that are related to the manufacturing process.

    • Starting Materials: Incomplete reaction can lead to the presence of residual 3-bromo-4-hydroxybenzaldehyde and propargyl bromide.

    • Intermediates: While less common in a one-step synthesis, any stable intermediates should be considered.

    • By-products: Side reactions inherent to the Williamson ether synthesis can generate by-products. A common side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[2] Another potential side reaction, particularly with phenoxides, is the C-alkylation of the aromatic ring.[3]

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[4]

  • Inorganic Impurities: These can arise from reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[4]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed can remain as impurities.[5][6]

A logical workflow for identifying and controlling these impurities is paramount.

cluster_0 Impurity Identification & Control Workflow Synthesis Synthesis of 3-Bromo-4- (prop-2-yn-1-yloxy)benzaldehyde Potential_Impurities Identification of Potential Impurities (Starting Materials, By-products, Solvents) Synthesis->Potential_Impurities Leads to Analytical_Methods Development & Validation of Analytical Methods (ICH Q2(R1)) Potential_Impurities->Analytical_Methods Informs Purity_Testing Purity Testing of Batches Analytical_Methods->Purity_Testing Enables Specification Setting of Specifications (ICH Q3A/Q3C) Purity_Testing->Specification Justifies

Caption: Workflow for Impurity Identification and Control.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for the quantification of non-volatile organic impurities in pharmaceutical compounds. A validated reverse-phase HPLC method with UV detection is recommended for the purity analysis of this compound.

Protocol: HPLC-UV Purity Method

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[7]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic compounds. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9]

Table 1: Proposed HPLC Gradient Program

Time (min)% Acetonitrile% Water (0.1% Formic Acid)
04060
209010
259010
264060
304060
Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

GC is the ideal technique for the analysis of volatile and semi-volatile impurities, including residual solvents. A GC method with a Flame Ionization Detector (FID) is a robust choice for this purpose.

Protocol: GC-FID for Residual Solvents and Volatile Impurities

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler for residual solvent analysis.

  • Column: A mid-polarity column (e.g., DB-WAX or equivalent) is suitable for a broad range of solvents and volatile impurities.[10]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) will elute a wide range of volatile compounds.

  • Injector and Detector Temperature: Typically 250°C and 300°C, respectively.

  • Quantification: For residual solvents, quantification is performed against certified reference standards according to USP <467>.[2]

Spectroscopic Identification: Confirming Structure and Detecting Spectral Impurities

Spectroscopic techniques provide invaluable information about the chemical structure of the target molecule and can reveal the presence of impurities that may not be chromatographically resolved.

¹H and ¹³C NMR are powerful tools for structural elucidation and the identification of organic impurities.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aldehyde proton (CHO): δ ~9.9 ppm (singlet). The chemical shift of the aldehyde proton is highly characteristic.[11]

  • Aromatic protons: δ 7.0-8.0 ppm (multiplets). The substitution pattern will lead to a complex splitting pattern.

  • Propargyl methylene protons (O-CH₂-C≡): δ ~4.8 ppm (doublet).

  • Terminal alkyne proton (C≡C-H): δ ~2.5 ppm (triplet).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aldehyde carbon (C=O): δ ~191 ppm. The chemical shift of the carbonyl carbon is highly dependent on the substituents on the aromatic ring.[12][13]

  • Aromatic carbons: δ 110-160 ppm.

  • Alkyne carbons (C≡C): δ ~75-80 ppm.

  • Propargyl methylene carbon (O-CH₂): δ ~56 ppm.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300Terminal Alkyne≡C-H Stretch
~3050AromaticC-H Stretch
~2850AldehydeC-H Stretch
~2120Terminal AlkyneC≡C Stretch (weak)
~1700Aromatic AldehydeC=O Stretch
~1600, ~1480AromaticC=C Stretch
~1250Aryl EtherC-O Stretch

The presence of a sharp band around 3300 cm⁻¹ is diagnostic for the terminal alkyne.[14][15] The strong carbonyl stretch around 1700 cm⁻¹ is characteristic of the aromatic aldehyde.[14][15]

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides molecular weight information for the main component and any detected impurities, aiding in their identification.

cluster_1 Orthogonal Analytical Approach Sample This compound Sample HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC GC GC-FID (Volatile Impurities & Residual Solvents) Sample->GC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS

Caption: Orthogonal Analytical Techniques for Purity Assessment.

Broader Impurity Considerations: Elemental Impurities

Beyond organic impurities and residual solvents, the potential for elemental impurities must be assessed in line with USP <232> and ICH Q3D guidelines.[12][16] These impurities can be introduced from catalysts, reagents, or manufacturing equipment. A risk-based approach should be employed to determine which elements require testing.

Conclusion: A Framework for Confidence

The purity analysis of this compound is a critical undertaking that demands a rigorous, multi-faceted, and scientifically sound approach. By understanding the potential impurity profile through a synthesis-based analysis and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate. The methodologies outlined in this guide, grounded in established principles and regulatory expectations, provide a self-validating framework for confident and reliable purity assessment.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA/CHMP/ICH/2737/1999. [Link]

  • Hruskoci, P., & Smith, M. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • P, S., & M, A. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 273-281. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Therapeutic Goods Administration. (2024). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Therapeutic Goods Administration. (2024). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • SlideShare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... [Link]

  • Sci-Hub. (n.d.). Carbonyl C13 chemical shifts in substituted benzaldehydes. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Uniciencia. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. [Link]

  • ResearchGate. (2025). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

  • ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • PubMed. (2007). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • UCLA Chemistry. (n.d.). IR Chart. [Link]

  • Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • Mol-Instincts. (2025). How to test the purity of benzaldehyde?. [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Tropical Journal of Pharmaceutical Research. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • PubMed. (1998). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

  • PubMed. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

Sources

Methodological & Application

The Strategic Utility of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde in Click Chemistry: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde emerges as a molecule of significant interest, embodying a trifecta of reactive sites: a terminal alkyne for click chemistry, a bromine atom for cross-coupling reactions, and an aldehyde for a myriad of classical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, focusing on its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] We will delve into not only the "how" but, more critically, the "why" behind the experimental protocols, offering insights into the strategic decisions that drive its use in complex molecular design.

Core Attributes and Strategic Advantages

The power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of complex molecules.

  • The Alkyne Handle: The propargyl ether moiety provides a terminal alkyne, the key functionality for participating in CuAAC reactions. This allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its favorable biological properties and stability.[3][4]

  • The Bromine Atom: The bromine substituent on the aromatic ring is not merely a placeholder. It serves as a versatile handle for post-click modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[5] This enables the introduction of further diversity and complexity after the triazole linkage has been established.

  • The Aldehyde Functionality: The benzaldehyde group is a gateway to a vast array of chemical transformations. It can undergo reductive amination to introduce substituted amines, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic systems. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.[6]

This strategic arrangement of functional groups allows for a synthetic sequence where a molecule of interest, typically bearing an azide, is first "clicked" onto the benzaldehyde core. The resulting triazole-containing intermediate can then be further elaborated using the bromine and aldehyde functionalities.

Synthesis of this compound

For researchers wishing to synthesize this reagent in-house, a straightforward protocol starting from commercially available 3-bromo-4-hydroxybenzaldehyde is provided below.

Protocol 1: Synthesis of the Target Compound

Reaction Scheme:

Synthesis reagent1 3-Bromo-4-hydroxybenzaldehyde product This compound reagent1->product K2CO3, Acetone reagent2 Propargyl Bromide reagent2->product

Caption: Synthesis of the title compound via Williamson ether synthesis.

Materials:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Bromo-4-hydroxybenzaldehyde1.0201.021.00 g (4.98 mmol)
Propargyl bromide (80% in toluene)1.6118.960.60 mL (7.96 mmol)
Potassium Carbonate (K₂CO₃)1.3138.21893.81 mg (6.47 mmol)
Acetone-58.0812 mL

Procedure: [7]

  • To a round-bottom flask, add 3-bromo-4-hydroxybenzaldehyde (1.00 g, 4.98 mmol) and acetone (12 mL).

  • Add potassium carbonate (893.81 mg, 6.47 mmol).

  • To this stirred suspension, add propargyl bromide (0.60 mL, 7.96 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be used in the next step without further purification, or it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) if a high purity starting material is required. A typical yield is around 98%.[7]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction is a highly efficient method for forming a stable triazole linkage. The following protocol is a general guideline for the CuAAC reaction using this compound and a generic organic azide.

Protocol 2: General CuAAC Reaction

Reaction Workflow:

CuAAC_Workflow start Dissolve Alkyne & Azide reaction Combine & React (Room Temp, 1-24h) start->reaction catalyst Prepare Catalyst Solution (CuSO4 + Sodium Ascorbate) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: General workflow for the CuAAC "click" reaction.

Materials:

Reagent/SolventMolar Eq.Notes
This compound1.0The alkyne component.
Organic Azide1.0 - 1.2The azide coupling partner.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.05 - 0.1The copper catalyst precursor.
Sodium Ascorbate0.2 - 0.5The in-situ reducing agent for Cu(I) generation.
Solvent-A mixture like THF:H₂O (4:1) or DMSO is common.

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 - 1.2 eq) in a suitable solvent mixture (e.g., THF:H₂O 4:1, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05 - 0.1 eq) in a small amount of water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed as the Cu(I) species is formed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Post-Click Chemistry Modifications: Unleashing the Full Potential

The true elegance of using this compound lies in the subsequent transformations that are possible.

Leveraging the Bromine Atom:

The bromo-substituted triazole product is a perfect substrate for various cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce a new aryl or heteroaryl group, significantly expanding the chemical space of the synthesized library.

Post-Click Modification Workflow:

Post_Click_Modification cluster_0 Click Reaction cluster_1 Post-Click Derivatization Alkyne This compound Triazole Bromo-Triazole Intermediate Alkyne->Triazole CuAAC Azide R-N3 Azide->Triazole Final_Product1 Suzuki Product (New C-C bond) Triazole->Final_Product1 Suzuki Coupling (at Bromine) Final_Product2 Reductive Amination Product Triazole->Final_Product2 Reductive Amination (at Aldehyde)

Caption: Sequential functionalization using click chemistry followed by modifications at the bromine and aldehyde sites.

Utilizing the Aldehyde Group:

The aldehyde provides a reactive handle for a multitude of transformations. A particularly useful reaction in drug discovery is reductive amination, which allows for the introduction of diverse amine-containing fragments, often crucial for modulating solubility and biological activity.

Applications in Drug Discovery and Beyond

The triazole core is a well-established pharmacophore, and its synthesis via click chemistry is a common strategy in medicinal chemistry.[3] The ability to rapidly generate a library of compounds by clicking various azides to the this compound core, and then further diversifying these products through the bromo and aldehyde handles, makes this a powerful tool for structure-activity relationship (SAR) studies. This approach has been utilized in the development of new antioxidant and neuroprotective agents.[7]

Conclusion

This compound is more than just a simple building block; it is a versatile platform for the efficient construction of complex and diverse molecular architectures. Its three distinct functional groups offer a strategic and orthogonal approach to synthesis, making it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. By understanding the causality behind its design and the protocols for its use, scientists can fully leverage its potential to accelerate their research and development efforts.

References

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11, 5460-5493. Available at: [Link]

  • Pérez-Areales, F. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1338. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde (3). Retrieved from [Link]

  • Agalave, S. G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 881327. Available at: [Link]

  • Goudet, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(15), 4633. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

  • Knochel, P., et al. (n.d.). Clickable Azide-functionalized Bromo-Aryl- Aldehydes – Synthesis and Photophysical Characterization. ChemRxiv. Available at: [Link]

  • Dana Bioscience. (n.d.). 3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde 10g. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Li, Y., & Li, M. (2020). Light-Triggered Click Chemistry. ACS Chemical Biology, 15(7), 1641-1657. Available at: [Link]

  • MDPI. (2021). Post-Functionalization of Organometallic Complexes via Click-Reaction. Molecules, 26(16), 4995. Available at: [Link]

  • Cosmetics & Toiletries. (2013). Just Click It: New Chemical Reactions for Cosmetic Applications. Retrieved from [Link]

Sources

Protocol and Application Notes for the Sonogashira Coupling of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide provides a detailed examination and a robust experimental protocol for the Sonogashira coupling of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the palladium and copper co-catalyzed cycle, offer a step-by-step procedure from setup to purification, and present a comprehensive troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this essential transformation for the synthesis of complex molecules.[3][4]

Introduction and Scientific Context

The Sonogashira reaction, first reported in 1975, has become an indispensable method for synthesizing arylalkynes and conjugated enynes.[4][5] The reaction's utility stems from its mild conditions, broad functional group tolerance, and high efficiency, making it a favored strategy in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6]

The target substrate, this compound, contains both an aryl bromide, which serves as the electrophile in the coupling, and a terminal alkyne within its own structure. This bifunctional nature makes it an interesting substrate for potential polymerization or intramolecular cyclization studies. However, for this guide, we will focus on the reaction at the aryl bromide position with an external terminal alkyne. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > OTf > Br > Cl.[7][8] Aryl bromides, such as our substrate, offer a good balance of reactivity and stability, though they may require slightly more forcing conditions (e.g., heating) compared to their iodide counterparts.[7]

The Dual Catalytic Cycle: Mechanism of Action

The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

    • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl bromide (Ar-Br) to form a Pd(II) complex.[8]

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the bromide.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the desired product (Ar-alkyne) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

  • The Copper Cycle: The copper co-catalyst facilitates the activation of the terminal alkyne.

    • Acid-Base Reaction: In the presence of an amine base, the terminal alkyne is deprotonated.

    • Copper Acetylide Formation: The resulting acetylide anion reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step with the palladium center.[10]

An important side reaction to consider, particularly when using a copper co-catalyst, is the oxidative homocoupling of the terminal alkyne to form a diacetylene, known as Glaser coupling.[7] This is often mitigated by maintaining strictly anaerobic (oxygen-free) conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product ArBr Ar-Br ArBr->PdII_Aryl CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Acetylide Formation Cu_Acetylide->PdII_Aryl Transfers Alkyne Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base BaseH Base-H⁺ Base->BaseH Deprotonation

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Guide: Coupling with Phenylacetylene

This section provides a detailed protocol for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Quantity
This compoundC₁₀H₇BrO₂239.07-1.0239 mg
PhenylacetyleneC₈H₆102.140.93 g/mL1.2122.6 mg (132 µL)
Bis(triphenylphosphine)palladium(II) chloridePdCl₂(PPh₃)₂701.90-0.03 (3 mol%)21 mg
Copper(I) IodideCuI190.45-0.05 (5 mol%)9.5 mg
Triethylamine (Et₃N)C₆H₁₅N101.190.726 g/mL3.0303.6 mg (418 µL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O---10 mL

Note: The quality of reagents is critical. Use freshly distilled and degassed solvents and bases. The palladium catalyst and copper(I) iodide should be high purity and stored under an inert atmosphere.[7]

Step-by-Step Protocol

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add PdCl₂(PPh₃)₂ and CuI to a dry Schlenk flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add Aryl Bromide, anhydrous THF, and Et₃N B->C D 4. Degas solution via freeze-pump-thaw (2x) C->D E 5. Add Phenylacetylene via syringe D->E F 6. Heat to 60°C and stir overnight E->F G 7. Monitor by TLC F->G H 8. Cool, filter through Celite G->H I 9. Concentrate filtrate H->I J 10. Perform aqueous workup (EtOAc, water, brine) I->J K 11. Purify by column chromatography J->K L 12. Characterize product (NMR, MS, IR) K->L

Caption: General experimental workflow for the Sonogashira coupling.
  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Atmosphere Exchange: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (239 mg, 1.0 mmol). Then, add anhydrous, degassed THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. The base often serves as both a reagent and a co-solvent.[1]

  • Degassing: It is crucial to thoroughly degas the solvent and reagents to prevent catalyst decomposition and unwanted side reactions.[7] Stir the mixture for 10 minutes to allow the solids to dissolve.

  • Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 60 °C. Allow the reaction to stir vigorously overnight (12-16 hours). The mixture will typically turn dark and may become heterogeneous as the amine hydrobromide salt precipitates.[11]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aryl bromide.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc, 20 mL).

  • Removal of Solids: Filter the mixture through a short plug of Celite® to remove the precipitated salts and catalyst residues.[12] Wash the pad with additional EtOAc (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude residue should be purified by flash column chromatography on silica gel.[12][13] A suitable eluent system, such as a gradient of hexane and ethyl acetate, will separate the desired product from any unreacted starting materials and byproducts like the Glaser homocoupling product (1,4-diphenylbuta-1,3-diyne).

Characterization

The purified product should be characterized using standard spectroscopic techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the alkyne C≡C stretch.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Yield 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Impure reagents or solvents.4. Reaction temperature is too low for the aryl bromide.[14]1. Use fresh, high-quality catalysts stored under inert gas.[7]2. Ensure proper degassing of the solvent and rigorous use of a Schlenk line or glovebox.[7]3. Purify starting materials; use anhydrous, degassed solvents and freshly distilled amine base.[11]4. Gradually increase the reaction temperature (e.g., to 80 °C) or switch to a more forcing solvent like DMF.
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst. This can be caused by oxygen, impurities, or inappropriate solvent choice.[7][11]1. Improve degassing procedures.2. Use higher purity reagents.3. Consider using a different phosphine ligand that can better stabilize the palladium center.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Rigorously exclude air from the reaction.[7]2. Reduce the loading of the CuI co-catalyst.3. Consider a copper-free Sonogashira protocol, which may require different ligands or bases.[7][15]
Starting Material Remains 1. The aryl bromide is not reactive enough under the current conditions.2. Catalyst has been deactivated.1. Increase temperature or reaction time.2. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[16]3. If the catalyst has decomposed (e.g., Pd black), the reaction will stall. A fresh charge of catalyst may be needed, but addressing the root cause is better.

Safety Precautions

  • Reagent Handling: Palladium compounds can be toxic and should be handled with care in a fume hood. Phenylacetylene is flammable. Triethylamine is corrosive and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Schlenk line techniques involve working with vacuum and pressurized gas. Ensure glassware is free of cracks and properly secured.

  • Solvents: THF is highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after proper purification.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2025). ChemistrySelect. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. [Link]

  • Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. (2023). Chemical Communications. [Link]

  • Sonogashira Coupling. (n.d.). Organic-Synthesis.com. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (n.d.). Semantic Scholar. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004). The Journal of Organic Chemistry. [Link]

  • Sonogashira coupling in natural product synthesis. (2025). ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • 4-(Prop-2-yn-1-yloxy)benzaldehyde. (2012). Acta Crystallographica Section E. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. [Link]

Sources

The Strategic Utility of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde in PROTAC Synthesis: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4]

While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall efficacy.[5][6] It is far more than a simple spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[7] The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[5]

This guide focuses on the application of a versatile and strategically functionalized building block, 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde , as a cornerstone for PROTAC linker synthesis. Its unique trifunctional nature offers a platform for modular and divergent PROTAC library synthesis, enabling systematic optimization of linker architecture.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrO₂[8]
Molecular Weight 239.07 g/mol [8]
Appearance Solid-
Key Functional Groups Bromoarene, Terminal Alkyne, Aldehyde-

The strategic value of this molecule lies in the orthogonal reactivity of its three key functional groups. This orthogonality allows for selective, stepwise chemical modifications, where one functional group can be reacted with high chemoselectivity in the presence of the others.[9][10][11] This is a fundamental principle in modern organic synthesis, enabling the efficient construction of complex molecules like PROTACs.

Conceptual Framework for PROTAC Synthesis

The mechanism of action for a PROTAC is a catalytic cycle that hijacks the cell's natural protein degradation machinery.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Recycle->Ternary Linker_Strategy cluster_0 This compound cluster_1 Potential Conjugation Chemistries Core Benzaldehyde Core Bromo Bromo Group (Handle 1) Core->Bromo Alkyne Alkyne Group (Handle 2) Core->Alkyne Aldehyde Aldehyde Group (Handle 3) Core->Aldehyde Sonogashira Sonogashira Coupling (e.g., to POI Ligand) Bromo->Sonogashira ClickChem CuAAC 'Click' Chemistry (e.g., to E3 Ligase Ligand) Alkyne->ClickChem ReductiveAmination Reductive Amination (e.g., to Linker Extension) Aldehyde->ReductiveAmination

Figure 2: Orthogonal functional handles of the linker precursor.

This trifunctional nature allows for a modular approach to PROTAC synthesis. For instance, a researcher could first use the aldehyde for a linker extension, then the alkyne for conjugation to an azide-modified E3 ligase ligand via "click chemistry," and finally the bromo group for a palladium-catalyzed cross-coupling reaction to attach the POI ligand. The order of these reactions can be strategically chosen based on the stability of the respective ligands and intermediates.

Detailed Protocols

Herein, we provide a hypothetical, yet scientifically robust, step-by-step protocol for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. This protocol utilizes this compound as the central linker scaffold.

Target Ligand (BTK): A derivative of Ibrutinib with a terminal alkyne. E3 Ligase Ligand (CRBN): Pomalidomide functionalized with an azide group.

Protocol 1: Synthesis of the Core Linker-E3 Ligand Conjugate via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate the linker precursor to the E3 ligase ligand. [12][13] Materials:

  • This compound

  • Azido-Pomalidomide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Azido-Pomalidomide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the triazole-linked intermediate.

Protocol 2: Reductive Amination for Linker Elongation (Optional)

If a longer or more flexible linker is desired, the aldehyde group can be used for chain extension prior to conjugation with the POI ligand. This protocol describes a typical reductive amination.

Materials:

  • Product from Protocol 1

  • Amino-PEG-linker (e.g., NH₂-PEG₃-OH)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the aldehyde intermediate from Protocol 1 (1.0 eq) and the amino-PEG-linker (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product with a terminal hydroxyl group can be further functionalized if needed (e.g., conversion to a leaving group for subsequent nucleophilic substitution).

Protocol 3: Final PROTAC Assembly via Sonogashira Coupling

The bromoarene moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the POI ligand. [14][15] Materials:

  • Bromo-functionalized intermediate (from Protocol 1 or 2)

  • Alkyne-functionalized BTK ligand (e.g., Ibrutinib derivative)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-functionalized intermediate (1.0 eq), the alkyne-functionalized BTK ligand (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF followed by triethylamine.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start This compound Click Protocol 1: CuAAC Click Chemistry Start->Click E3_Ligand Azido-Pomalidomide E3_Ligand->Click POI_Ligand Alkyne-Ibrutinib Sonogashira Protocol 3: Sonogashira Coupling POI_Ligand->Sonogashira Intermediate Bromo-Aldehyde-Linker-Pomalidomide Click->Intermediate Intermediate->Sonogashira Final_PROTAC Final PROTAC Sonogashira->Final_PROTAC

Figure 3: Synthetic workflow for the proposed PROTAC.

Characterization and Validation of the Synthesized PROTAC

Rigorous characterization is essential to confirm the identity, purity, and biological activity of the final PROTAC molecule.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final PROTAC and all intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass and elemental composition of the synthesized molecules. [16]

Biophysical and Cellular Validation
  • Binary Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) should be employed to measure the binding affinity of the PROTAC to both the isolated POI and the E3 ligase. [3][5][6]* Ternary Complex Formation Assays: These assays are critical for evaluating the ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex. [7]SPR and native mass spectrometry are powerful techniques for this purpose. [1][17]* Cellular Degradation Assays: Western blotting is the most common method to quantify the degradation of the target protein in cells treated with the PROTAC. A dose-response and time-course experiment should be performed to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Proteomics-based Selectivity Analysis: Mass spectrometry-based proteomics can be used to assess the selectivity of the PROTAC and identify any off-target degradation effects. [17]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its trifunctional nature, with orthogonally reactive bromo, alkyne, and aldehyde groups, provides medicinal chemists with a powerful platform for the modular and efficient construction of PROTAC libraries. This enables the systematic exploration of linker architecture, a critical parameter for optimizing PROTAC potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this unique molecule in the exciting and rapidly advancing field of targeted protein degradation.

References

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (URL: [Link]) [16]11. ORGANIC SYNTHESIS INSIGHT. (URL: [Link]) [10]12. Orthogonality Definition - Organic Chemistry II Key Term. (URL: [Link]) [11]13. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing). (URL: [Link])

  • Arylation Chemistry for Bioconjugation | Request PDF. (URL: [Link])

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (URL: [Link])

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (URL: [Link]) [13]17. Direct Amidation of Tertiary N-Benzylamines | Organic Letters. (URL: [Link])

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. (URL: [Link]) [1]19. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (URL: [Link]) [2]20. Application of PROTACs in target identification and validation. (URL: [Link]) [17]21. Methods to accelerate PROTAC drug discovery | Biochemical Journal. (URL: [Link])

  • This compound | C10H7BrO2. (URL: [Link]) [8]24. Arylation Chemistry for Bioconjugation. (URL: [Link])

  • Sonogashira reaction. (URL: [Link]) [14]26. 4-(Prop-2-yn-1-yloxy)benzaldehyde - PMC - NIH. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to Bifunctional Linkers: The Case for 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a linker is a pivotal decision that dictates the stability, efficacy, and pharmacokinetic profile of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a versatile tri-functional linker, against other common bifunctional linkers, supported by experimental data and detailed methodologies to inform rational design in next-generation drug development.

Introduction: The Critical Role of the Linker

A linker is not merely a passive spacer; it is a critical component that influences the entire performance of a bioconjugate.[1] An ideal linker must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload delivery at the target site.[2] Linkers are broadly classified as cleavable or non-cleavable.[3][] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[3] Non-cleavable linkers, in contrast, release the payload only after the complete lysosomal degradation of the antibody, a process that can minimize the "bystander effect" but requires the payload to be active with the linker and an amino acid remnant attached.[5]

This compound emerges as a uniquely versatile scaffold, possessing three distinct and orthogonally reactive functional groups: an aldehyde , a terminal alkyne , and an aryl bromide . This trifunctional nature allows for sequential, multi-step conjugation strategies, offering a high degree of modularity in the construction of complex bioconjugates.

The Orthogonal Chemistry of this compound

The power of this linker lies in the distinct reactivity of its three functional handles, which can be addressed in a stepwise manner.

G cluster_0 This compound Linker Core Linker Scaffold Aldehyde Aldehyde (-CHO) Linker->Aldehyde Handle 1 Alkyne Alkyne (-C≡CH) Linker->Alkyne Handle 2 Bromo Aryl Bromide (-Br) Linker->Bromo Handle 3 Reaction1 Oxime/Hydrazone Ligation (Bio-conjugation) Aldehyde->Reaction1 Reaction2 Click Chemistry (CuAAC/SPAAC) (Payload/Probe Attachment) Alkyne->Reaction2 Reaction3 Cross-Coupling (e.g., Suzuki, Sonogashira) (Scaffold Elaboration) Bromo->Reaction3

Diagram 1: Orthogonal reactivity of the tri-functional linker.

The Aldehyde: A Gateway to Stable Bioconjugation

The aromatic aldehyde is a prime functional group for bioconjugation, reacting chemoselectively with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively.[6] This chemistry is bioorthogonal, as aldehydes are generally absent in native proteins.

Causality: The choice between an oxime and a hydrazone linkage is critical and dictated by the desired stability. Oxime linkages are significantly more stable to hydrolysis under physiological conditions than hydrazone linkages.[7] Kinetic studies have shown the first-order rate constant for hydrolysis of an oxime can be up to 600-fold lower than that of a comparable methylhydrazone at neutral pH.[7] This superior stability makes the oxime bond the preferred choice for constructing non-cleavable ADCs where payload retention in circulation is paramount.[8]

The Terminal Alkyne: The Power of Click Chemistry

The propargyl ether provides a terminal alkyne, a workhorse for click chemistry. This functionality can participate in either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forming a highly stable triazole ring.[]

Causality: Click chemistry offers exceptional reaction rates, high yields, and tolerance to a wide range of functional groups, making it ideal for conjugating sensitive payloads or imaging agents.[10] SPAAC, which avoids the use of a potentially cytotoxic copper catalyst, is particularly well-suited for applications in living systems. The stability of the resulting triazole linkage is another key advantage for non-cleavable strategies.

The Aryl Bromide: A Handle for Advanced Synthesis

The bromo-substituent on the aromatic ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Causality: While less common for direct bioconjugation to proteins, this functionality is invaluable during the synthesis phase. It allows for the elaboration of the linker scaffold itself, enabling the attachment of solubility modifiers (like PEG chains), pharmacokinetic modulators, or even a second payload before the final bioconjugation steps. This provides a modular approach to fine-tuning the physicochemical properties of the entire construct.

Performance Comparison with Alternative Linkers

The optimal linker choice is application-dependent. Here, we compare the functionalities of this compound with common alternatives.

Linker Type / ChemistryReactive GroupsResulting LinkageStability in PlasmaKey AdvantagesKey Disadvantages
Aldehyde (via Oxime) Aldehyde + AminooxyOxime EtherHigh High stability, bioorthogonal.[7]Slower reaction kinetics than some click chemistries.
Aldehyde (via Hydrazone) Aldehyde + HydrazideHydrazoneModerate (pH-sensitive) Acid-cleavable in endosomes/lysosomes.[3]Less stable in circulation compared to oximes.[7][8]
Maleimide-Thiol Maleimide + ThiolThioetherModerate Fast reaction kinetics, targets cysteines.Susceptible to retro-Michael reaction leading to payload loss.[11]
Click Chemistry (Alkyne) Alkyne + AzideTriazoleVery High High stability, bioorthogonal, fast kinetics.SPAAC reagents can be bulky; CuAAC requires cytotoxic copper.
Disulfide Thiol + Activated DisulfideDisulfideLow (Reductively-cleavable) Cleavable in high glutathione environments (intracellular).Prone to premature cleavage in plasma.
Peptide (e.g., Val-Cit) N/A (Enzyme substrate)Amide (cleaved by enzyme)High (until enzyme exposure) Highly specific cleavage by lysosomal proteases (e.g., Cathepsin B).[3]Can increase hydrophobicity of the ADC.[12]

Table 1: Comparative Analysis of Linker Chemistries.

Hydrophobicity and Pharmacokinetics

A critical, often overlooked, aspect of linker design is its impact on the overall hydrophobicity of the bioconjugate. Highly hydrophobic ADCs are prone to aggregation and accelerated clearance from circulation, which limits their therapeutic window.[13][14][15]

Causality: The clearance of hydrophobic ADCs is often mediated by the mononuclear phagocytic system (MPS).[15] By incorporating hydrophilic linkers, such as those containing PEG motifs, it is possible to create high-DAR (drug-to-antibody ratio) ADCs that maintain favorable pharmacokinetic profiles.[13] The aryl-ether structure of this compound offers a moderately hydrophobic core, which can be strategically modified via the aryl bromide handle to incorporate hydrophilic elements as needed, providing precise control over the final ADC's properties.

Experimental Protocols & Methodologies

The following protocols are provided as a guide for utilizing an aldehyde-alkyne heterobifunctional linker strategy.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar substituted benzaldehydes.[16][17][18]

G cluster_0 Synthesis Workflow A 1. Start with 3-Bromo-4-hydroxybenzaldehyde B 2. Add Propargyl Bromide & K2CO3 in Acetone A->B C 3. Reflux Reaction (Williamson Ether Synthesis) B->C D 4. Work-up & Purification (e.g., Column Chromatography) C->D E Final Product: This compound D->E

Diagram 2: Synthesis workflow for the target linker.

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate and Hexane for chromatography

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Protocol: Two-Step ADC Conjugation via Aldehyde and Alkyne Handles

This protocol outlines a sequential conjugation strategy: first, an aminooxy-functionalized payload is attached via oxime ligation, followed by the "clicking" of a functionalized PEG chain to the alkyne handle.

G cluster_0 Sequential ADC Conjugation Start Start: Antibody with Engineered Aldehyde Tag Step1 Step 1: Oxime Ligation - Add Aminooxy-Payload - Incubate pH 4.5-5.5, 37°C, 16h Start->Step1 Intermediate Intermediate: Antibody-Linker-Payload Step1->Intermediate Step2 Step 2: Click Chemistry (SPAAC) - Add Azido-PEG-Modifier - Incubate pH 7.4, RT, 1-2h Intermediate->Step2 Purify Purification (SEC/HIC) - Remove excess reagents Step2->Purify Final Final ADC Construct Purify->Final

Diagram 3: Experimental workflow for a two-step ADC conjugation.

Part A: Oxime Ligation with Aminooxy-Payload [19]

  • Protein Preparation: An antibody containing a genetically encoded aldehyde tag (formylglycine) is prepared. The buffer is exchanged to an optimal reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.5).

  • Ligation: The aminooxy-functionalized cytotoxic payload (e.g., Aminooxy-MMAE) is added to the antibody solution at a 10-20 fold molar excess.

  • Incubation: The reaction mixture is incubated at 37°C for 12-16 hours with gentle agitation.

  • Purification: The resulting antibody-linker-payload conjugate is purified from excess payload using size-exclusion chromatography (SEC).

Part B: SPAAC 'Click' Reaction with Azido-PEG

  • Preparation: The purified conjugate from Part A is buffer-exchanged into PBS at pH 7.4.

  • Click Reaction: An azide-functionalized molecule (e.g., Azido-PEG4-Biotin for detection or Azido-PEG8 for solubility enhancement) is added at a 5-10 fold molar excess over the antibody.

  • Incubation: The reaction proceeds at room temperature for 1-2 hours.

  • Final Purification: The final ADC is purified by SEC to remove unreacted PEG reagent. Further purification by hydrophobic interaction chromatography (HIC) can be used to isolate ADC species with a specific drug-to-antibody ratio (DAR).[12]

Conclusion and Future Outlook

This compound represents a new frontier in bifunctional (or, more accurately, trifunctional) linker design. Its unique combination of an aldehyde for stable, bioorthogonal oxime ligation, a terminal alkyne for highly efficient click chemistry, and an aryl bromide for synthetic diversification offers unparalleled modularity. This allows researchers to meticulously engineer the stability, solubility, and pharmacokinetic properties of complex bioconjugates.

While traditional linkers like maleimides and hydrazones have paved the way, next-generation therapeutics demand more stable and precisely controlled constructs. The principles of orthogonal reactivity and the ability to fine-tune hydrophobicity, as enabled by linkers like the one discussed here, are paramount. By understanding the causality behind linker choice—from the hydrolytic stability of an oxime bond to the impact of hydrophobicity on in vivo clearance—drug development professionals can make more informed decisions, accelerating the creation of safer and more effective targeted therapies.

References

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. Available at: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Available at: [Link]

  • Measurement of ADC stability in plasma via released payload quantitation. (2022). SCIEX. Available at: [Link]

  • Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. (2015). Nature Biotechnology. Available at: [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (2020). bioRxiv. Available at: [Link]

  • Linker Design and Impact on ADC Properties. (2021). Royal Society of Chemistry. Available at: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2008). Bioconjugate Chemistry. Available at: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. (2014). Cancer Research. Available at: [Link]

  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. (2008). Bioconjugate Chemistry. Available at: [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (2023). SCIEX. Available at: [Link]

  • Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. (2015). Nature Biotechnology. Available at: [Link]

  • A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. (2022). Drug Metabolism and Disposition. Available at: [Link]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (2018). ACS Omega. Available at: [Link]

  • Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. (2024). mAbs. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag. (2012). Journal of the American Chemical Society. Available at: [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2018). Methods in Molecular Biology. Available at: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). The AAPS Journal. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications. Available at: [Link]

  • Comparison of each drug-linkers. (2024). ResearchGate. Available at: [Link]

  • Synthesis of 3-bromo-4-fluoro-benzaldehyde. PrepChem. Available at: [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • S-HyNic Bioconjugation Technical Manual. Interchim. Available at: [Link]

  • Optimization of Linker Chemistries for Antibody-Drug Conjugates. (2023). BioPharm International. Available at: [Link]

  • p-BROMOBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • Bioconjugation Protocols. (2004). Methods in Molecular Biology. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. (2002). The Journal of Organic Chemistry. Available at: [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). Molecular Pharmaceutics. Available at: [Link]

  • A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging. (2021). Chemical Science. Available at: [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (2010). Google Patents.
  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. (2022). Chemistry – A European Journal. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde emerges as a particularly promising starting material, offering a unique combination of structural features conducive to the generation of diverse compound libraries with significant biological potential.[1][2] The presence of a bromine atom, a propargyl ether group, and an aldehyde functionality on a central benzene ring provides a trifecta of reactive sites for chemical modification.

The propargyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile synthesis of 1,2,3-triazole derivatives.[3][4] The aldehyde can be readily converted into a variety of functional groups or used in condensation reactions to build larger molecular architectures. The bromine atom, a halogen, can influence the electronic properties of the ring and participate in cross-coupling reactions, further expanding synthetic possibilities.

This guide will provide a comparative analysis of the anticipated biological activities of compounds derived from this compound, drawing on experimental data from structurally related molecules to forecast their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will also present detailed experimental protocols for the key biological assays used to evaluate these activities.

Anticipated Biological Activities and Comparative Analysis

While specific studies on a broad spectrum of derivatives from this compound are emerging, the known biological activities of structurally similar compounds provide a strong foundation for predicting their therapeutic potential.

Anticancer Activity

The 1,2,3-triazole moiety, readily synthesized from the propargyl group of the parent aldehyde, is a well-established pharmacophore in oncology.[5][6] Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity, with some, like Letrozole and Anastrozole, being used clinically for the treatment of breast cancer.[7]

Hypothesized Mechanism of Action: Derivatives of this compound incorporating a triazole ring are hypothesized to exert anticancer effects through various mechanisms, including the inhibition of key enzymes like aromatase or tubulin polymerization, and the induction of apoptosis. The brominated phenyl ring of the parent scaffold could further enhance these activities through specific interactions within the binding pockets of target proteins.

Comparative Data:

The following table presents the anticancer activity of known triazole derivatives and related bromophenol compounds, which serve as a benchmark for the potential efficacy of novel compounds synthesized from this compound.

Compound Class/DerivativeCell LineIC50 (µM)Reference
Flavonoid-triazole derivativeMCF-7 (Breast Cancer)More active than Letrozole[8]
1,2,4-Triazole derivative 7e Hela (Cervical Cancer)2.9[7]
1,2,4-Triazole derivative 7e MCF-7 (Breast Cancer)4.7[7]
1,2,4-Triazole derivative 10a Hela (Cervical Cancer)5.6[7]
1,2,4-Triazole derivative 10a MCF-7 (Breast Cancer)6.4[7]
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivativeMCF-7 (Breast Cancer)173.4[9]
Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[4] Heterocyclic compounds, including thiazole and triazole derivatives, have shown considerable promise in this area.[10] The combination of the brominated aromatic ring and a synthesized heterocyclic moiety from this compound presents a promising strategy for developing novel antimicrobial candidates.

Hypothesized Mechanism of Action: The antimicrobial action of these compounds is likely to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilic nature of the bromo-substituted aromatic ring could facilitate the transport of the compounds across microbial cell membranes.

Comparative Data:

The table below summarizes the antimicrobial activity of relevant heterocyclic compounds, providing a basis for comparison for derivatives of this compound.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole-triazole amide derivativeS. aureusNot specified, but showed better activity than reference drugs[10]
Thiazole-triazole amide derivativeE. coliNot specified, but showed better activity than reference drugs[10]
Thiazole-triazole amide derivativeP. aeruginosaNot specified, but showed better activity than reference drugs[10]
Benzaldehyde derivativesBacterial Strains6-10 mM[9]
Benzaldehyde derivativesFungal Strains8-10 mM[9]

Experimental Protocols

To ensure the rigorous evaluation of novel compounds synthesized from this compound, standardized and validated experimental protocols are essential.

Synthesis Workflow: Click Chemistry Approach

The synthesis of 1,2,3-triazole derivatives from the parent aldehyde can be efficiently achieved using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the desired organic azide (1.1 equivalents) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile scaffold for the synthesis of novel bioactive compounds. The strategic combination of a reactive aldehyde, a bromine substituent, and a propargyl group amenable to click chemistry provides a robust platform for generating diverse chemical libraries. Based on the compelling biological activities of structurally related triazoles and brominated phenols, it is reasonable to project that derivatives of this starting material will exhibit significant anticancer and antimicrobial properties.

Future research should focus on the systematic synthesis and screening of a library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for the observed biological effects and in optimizing the potency and selectivity of lead compounds. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these novel molecules, paving the way for the development of next-generation therapeutic agents.

References

A comprehensive list of references will be provided upon the completion of specific studies on derivatives of this compound. The information presented in this guide is based on the established literature for the compound classes discussed.

Sources

The Strategic Advantage of Aryl-Alkyne Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the characterization of PROTACs featuring a 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde-derived linker, offering a comparative analysis against traditional flexible linkers for researchers, scientists, and drug development professionals.

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, degradation potency, and pharmacokinetic properties.[2]

This guide provides a comprehensive characterization of PROTACs that incorporate a rigid, aryl-alkyne based linker derived from this compound. We will objectively compare its performance with more conventional flexible linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The this compound Linker: A Hub for "Clickable" PROTAC Synthesis

The this compound scaffold offers a unique combination of features that are highly advantageous for PROTAC development. The terminal alkyne group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This allows for the efficient and modular assembly of PROTAC libraries with diverse components, accelerating the optimization process.[3][4] The presence of the phenyl ring introduces a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency.[5][6]

Synthesis of the Linker Precursor

The synthesis of this compound is a straightforward process, making it an accessible building block for medicinal chemists.

G cluster_synthesis Synthesis of this compound start 3-bromo-4-hydroxybenzaldehyde reagents Propargyl bromide, K2CO3, Acetone start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Synthetic scheme for the this compound linker precursor.

Comparative Performance Analysis: Aryl-Alkyne Linkers vs. Flexible Linkers

The choice of linker can significantly impact the degradation efficiency of a PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The data from this study, which explores linkers with a rigid triazole moiety formed via click chemistry, provides a strong basis for comparison against PROTACs with traditional flexible linkers.

Linker TypeTarget/E3 LigaseDC50 (nM)Dmax (%)Reference
Aryl-Alkyne (via Click Chemistry) BRD4/CRBN< 500 (for 0, 4-5 PEG units)> 90[3]
Alkyl/Ether TBK1/CRBNSubmicromolar (for 12 atoms)> 90[3]
PEG BRD4/CRBN< 1> 90[1]
Alkyl AR/VHL< 1> 90[3]

Key Observations:

  • Potency: PROTACs with rigid aryl-alkyne derived linkers can achieve potent, sub-micromolar degradation of their targets.[3]

  • Linker Length Dependency: The degradation potency of these "clickable" PROTACs can be highly sensitive to linker length, with both very short and longer linkers sometimes showing better activity than those of intermediate length.[3]

  • Comparison to Flexible Linkers: While highly optimized flexible PEG and alkyl linkers have demonstrated picomolar to low nanomolar DC50 values for established targets like BRD4 and the Androgen Receptor (AR), the modular nature of the aryl-alkyne "click chemistry" approach allows for rapid generation of libraries to identify potent degraders.[1][3] The rigidity of the aryl-alkyne linker can also contribute to improved metabolic stability.[5]

Experimental Protocols for PROTAC Characterization

To thoroughly evaluate a novel PROTAC, a series of well-defined experiments are essential. The following protocols provide a roadmap for characterizing the binding, degradation, and cellular effects of your PROTAC.

Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for degradation.

G cluster_workflow Ternary Complex Formation Workflow start Recombinant POI and E3 Ligase assay Binding Assay (e.g., FP, SPR, ITC) start->assay protac PROTAC protac->assay result Ternary Complex Affinity (Kd) and Cooperativity (α) assay->result

Caption: Workflow for assessing ternary complex formation.

a. Fluorescence Polarization (FP) Assay

  • Principle: Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.

  • Protocol:

    • Label a known binder of the POI or E3 ligase with a fluorophore.

    • In a multi-well plate, add a constant concentration of the fluorescent ligand and the respective protein (POI or E3 ligase).

    • Titrate increasing concentrations of the PROTAC.

    • Measure the fluorescence polarization at each concentration.

    • To determine ternary complex formation, pre-incubate the PROTAC with one protein before titrating the second protein.

    • Calculate the binding affinity (Kd) from the resulting binding curve.

b. Surface Plasmon Resonance (SPR)

  • Principle: Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

  • Protocol:

    • Immobilize the POI or E3 ligase on the sensor chip.

    • Flow a solution of the PROTAC over the chip at various concentrations to measure binary binding kinetics (kon and koff).

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein.

    • Analyze the sensorgrams to determine binding affinities and kinetics.

Target Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein within cells.

G cluster_workflow Target Degradation Workflow start Cell Culture treatment Treat with PROTAC (dose-response and time-course) start->treatment lysis Cell Lysis treatment->lysis detection Protein Detection (Western Blot or NanoBRET) lysis->detection result DC50 and Dmax detection->result

Sources

A Comparative Guide to the In Vitro Stability of Bioconjugates Synthesized with 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the enduring stability of a bioconjugate in a physiological environment is a cornerstone of its therapeutic efficacy and safety profile. The choice of chemical linker is therefore a critical decision in the design of bioconjugates, profoundly influencing the performance of modalities such as antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of the in vitro stability of bioconjugates formed using the versatile linker, 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, against other common bioconjugation strategies. This analysis is supported by established experimental data and detailed protocols to inform rational linker selection in your research.

The Critical Role of Linker Stability

A bioconjugate's journey through the circulatory system is fraught with chemical and enzymatic challenges. An ideal linker must remain steadfast, preventing the premature release of its payload, which could otherwise lead to off-target toxicity and a diminished therapeutic window.[1][2] The linker must only yield its cargo at the intended site of action. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and mechanisms of action that have a significant impact on the pharmacokinetics and overall therapeutic index of the bioconjugate.[1][3][4]

The subject of this guide, this compound, is a bifunctional linker. Its aldehyde group is primed for reaction with aminooxy-functionalized molecules to form a stable oxime ether bond, while the propargyl ether moiety provides a handle for "click" chemistry, such as the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[3] This guide will focus on the stability of the oxime ether linkage, a bond lauded for its hydrolytic stability.[5][6]

Comparative Analysis of Linker Stability: A Focus on Oxime Ethers

The stability of a bioconjugate is not an absolute; it is contingent on the chemical environment, including pH and the presence of enzymes.[3] The oxime linkage, formed from an aldehyde or ketone and an aminooxy group, is a cornerstone of bioconjugation due to its reliability and stability under physiological conditions.[5][7]

The hydrolytic stability of oximes is notably superior to that of hydrazones, another class of C=N bond-containing linkages.[8][9] Acid-catalyzed hydrolysis is the primary mechanism of cleavage for both, but the greater electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen in a hydrazone linkage makes the oxime more resistant to protonation, and thus, hydrolysis.[9][10] Studies have shown that at neutral pH, the rate of hydrolysis for an oxime can be up to 600-fold lower than that of a comparable hydrazone.[9][10]

To provide a quantitative perspective, the following table summarizes representative data on the in vitro plasma stability of different linker types. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.

Linker TypeModel BioconjugateIncubation Time (days)% Intact Bioconjugate (in Human Plasma)Primary Cleavage MechanismReference
Oxime Ether Trastuzumab-Linker-Payload7>95%Hydrolysis (acid-catalyzed)[7][9]
Hydrazone Trastuzumab-Linker-Payload7~60-80%Hydrolysis (acid-catalyzed)[7][9]
Maleimide Thioether Trastuzumab-Linker-Payload7~80-90%Retro-Michael reaction[11][12]
Valine-Citrulline (vc) Trastuzumab-vc-PABC-MMAE7>90%Enzymatic (Cathepsin B)[13]
Non-cleavable (SMCC) Trastuzumab-SMCC-DM17>98%Proteolytic degradation of the antibody[14]

This table presents illustrative data compiled from multiple sources to demonstrate general stability trends.

Experimental Design for In Vitro Stability Assessment

To rigorously evaluate the in vitro stability of a bioconjugate, a well-controlled experimental design is paramount. The following outlines a standard workflow for a comparative plasma stability study.

Figure 1. Experimental workflow for comparative in vitro plasma stability analysis.

Detailed Protocol: In Vitro Plasma Stability Assay

This protocol provides a step-by-step methodology for assessing the stability of a bioconjugate in human plasma.

1. Materials and Reagents:

  • Test bioconjugate (e.g., Trastuzumab-Oxime-Payload)

  • Control bioconjugates (e.g., Trastuzumab-Hydrazone-Payload, Trastuzumab-Maleimide-Payload)

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments: LC-MS system, ELISA reader

2. Experimental Procedure:

  • Preparation:

    • Thaw frozen human plasma at 37°C.

    • Centrifuge the plasma at 2000 x g for 10 minutes to remove any cryoprecipitates.

    • Prepare stock solutions of the test and control bioconjugates in PBS.

  • Incubation:

    • Spike the bioconjugates into the human plasma to a final concentration of 100 µg/mL.

    • Gently mix and immediately take a time-zero (T=0) aliquot.

    • Incubate the plasma samples at 37°C in a humidified incubator.

    • Collect aliquots at predetermined time points (e.g., 24, 72, 120, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • Analysis by LC-MS (for DAR and Intact Bioconjugate):

    • Thaw the plasma samples on ice.

    • Isolate the ADC from the plasma using affinity capture (e.g., Protein A magnetic beads).[15]

    • Wash the beads with PBS to remove plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) and the percentage of intact ADC over time. A decrease in DAR signifies linker cleavage.[1][16]

  • Analysis by ELISA (for Intact Bioconjugate):

    • Total Antibody ELISA: Use a capture antibody that binds to the ADC and a detection antibody that also binds the ADC, regardless of drug conjugation. This measures the total antibody concentration.[1]

    • Conjugated Antibody ELISA: Use a capture antibody that binds to the ADC and a detection antibody that specifically binds to the drug payload. This measures the concentration of the drug-conjugated antibody.[1]

    • Calculation: The percentage of intact ADC at each time point can be calculated by dividing the conjugated antibody concentration by the total antibody concentration.[1]

  • Analysis of Free Payload by LC-MS/MS:

    • Precipitate the proteins in the plasma samples (e.g., with acetonitrile).

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released (free) payload.[1]

Interpreting the Results: Causality and Implications

The data generated from these experiments provide a clear picture of the linker's stability. For bioconjugates made with this compound, the resulting oxime ether linkage is expected to demonstrate high stability, with minimal payload release over the course of the experiment. This is in stark contrast to linkers like hydrazones, which are known to be more labile, especially under slightly acidic conditions.[7][9]

The superior stability of the oxime linkage can be attributed to its electronic properties. The oxygen atom's electronegativity inductively disfavors the protonation of the imine nitrogen, which is the initial step in acid-catalyzed hydrolysis.[7] This inherent stability translates to a longer half-life in circulation, which is a desirable characteristic for many therapeutic applications.[12]

The choice between a highly stable linker, such as an oxime or a non-cleavable linker, and a conditionally labile linker, like a hydrazone or a peptide-based cleavable linker, depends on the desired mechanism of action.[2][] For payloads that are active with the linker and a residual amino acid attached, a non-cleavable linker may be optimal.[14] However, if the free drug is required for efficacy, a cleavable linker is necessary. In such cases, the cleavage should ideally be triggered by the specific microenvironment of the target tissue (e.g., low pH or high enzyme concentration).[1][13]

Conclusion

The in vitro stability of a bioconjugate is a critical quality attribute that directly impacts its therapeutic potential.[15] Bioconjugates synthesized using this compound, which form a highly stable oxime ether linkage, are expected to exhibit excellent stability in plasma. This makes them a compelling choice for applications where prolonged circulation and minimal premature payload release are paramount.

The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions about linker selection. By understanding the chemical principles that govern linker stability and employing rigorous analytical methods, the development of safer and more effective bioconjugates can be significantly advanced.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Gong, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(61), 8567-8570. [Link]

  • Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. [Link]

  • Kalia, J. (2009). Bioconjugation: Linkage Stability and Novel Methods. Raines Lab, University of Wisconsin-Madison. [Link]

  • Gong, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(61), 8567-8570. [Link]

  • Bio-Rad. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. [Link]

  • Ajinomoto Bio-Pharma Services. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Gong, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. UQ eSpace. [Link]

  • Lätti, S., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

  • Stead, S. O., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(4), 1204-1213. [Link]

  • Vezenkov, T., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(18), 5585. [Link]

  • Le, P. M., et al. (2020). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(6), 1632-1640. [Link]

  • Kim, E., et al. (2021). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. Analyst, 146(15), 4825-4832. [Link]

  • Gampenrieder, S. P., et al. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer Treatment Reviews, 121, 102636. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Le, P. M., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1704615. [Link]

  • Boswell, C. A., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4581-4591. [Link]

  • ResearchGate. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • MDPI. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]

  • Sanderson, R. J., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(6), 1258-1265. [Link]

  • Sanderson, R. J., et al. (2008). Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjugate Chemistry, 19(6), 1258-1265. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.